(1,2-13C2)Octanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)Octanoic acid typically involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. One common method is the catalytic hydrogenation of 13C-labeled precursors under controlled conditions. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product. The production is carried out in facilities equipped with advanced analytical tools to monitor the isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)Octanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alcohols and amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
(1,2-13C2)Octanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and utilization of fatty acids in biological systems.
Medicine: It is used in diagnostic tests to study fatty acid metabolism and related disorders.
Mechanism of Action
The mechanism of action of (1,2-13C2)Octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study its interactions with molecular targets. The pathways involved include beta-oxidation and fatty acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: The non-labeled form of (1,2-13C2)Octanoic acid.
Caprylic acid: Another name for octanoic acid.
Perfluorooctanoic acid: A fluorinated analog with different chemical properties and applications.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and reaction mechanisms is crucial.
Properties
IUPAC Name |
(1,2-13C2)octanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7+1,8+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-BFGUONQLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[13CH2][13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584392 | |
Record name | (1,2-~13~C_2_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202114-57-6 | |
Record name | (1,2-~13~C_2_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202114-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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